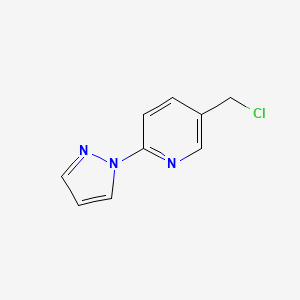

5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine

Übersicht

Beschreibung

5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloromethyl group and a pyrazolyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine typically involves the chloromethylation of 2-(1H-pyrazol-1-yl)pyridine. One common method includes the reaction of 2-(1H-pyrazol-1-yl)pyridine with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the chloromethylation reaction to ensure high yield and purity, possibly using continuous flow reactors to enhance reaction efficiency and safety.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chloromethyl group (-CH<sub>2</sub>Cl) undergoes nucleophilic substitution with amines, thiols, and alcohols to form derivatives.

Mechanistic Insight :

The reaction proceeds via an S<sub>N</sub>2 mechanism, where nucleophiles attack the electrophilic chloromethyl carbon. Oxygen acts as a terminal oxidant in cross-dehydrogenative coupling (CDC) reactions, enabling C–N bond formation .

Cyclization Reactions

The pyrazole ring directs regioselective cyclization under acidic or basic conditions:

Intramolecular Cyclization

-

Product : Pyrido[1,2-b]indazoles

-

Yield : 89%

-

Key Feature : Forms fused bicyclic structures via C–H activation at the pyridine C3 position.

Intermolecular Cyclization with 1,3-Dicarbonyls

-

Conditions : Ethanol, 6 eq. acetic acid, O<sub>2</sub>, 130°C

-

Product : Pyrazolo[4,3-b]pyridines

-

Yield : 85%

-

Notable Finding : Acetic acid enhances enolization of β-diketones, facilitating nucleophilic attack on the chloromethyl group .

Metal-Catalyzed Cross-Couplings

The compound participates in Suzuki-Miyaura and Buchwald-Hartwig reactions:

| Catalyst | Substrate | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(OAc)<sub>2</sub> | Arylboronic acids | Biaryl-pyridine hybrids | 78% | |

| CuI/1,10-phenanthroline | Primary amines | N-alkylated pyrazolo-pyridines | 65% |

Critical Parameter :

Buchwald-Hartwig amination requires strict exclusion of moisture to prevent hydrolysis of the chloromethyl group .

Oxidation

-

Reagent : KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>, 60°C

-

Product : 5-(Carboxymethyl)-2-(1H-pyrazol-1-yl)pyridine

-

Yield : 57%

-

Side Reaction : Over-oxidation to CO<sub>2</sub> observed at >70°C .

Reduction

-

Product : 5-(Methyl)-2-(1H-pyrazol-1-yl)pyridine

-

Yield : 91%

-

Advantage : Nickel catalysis prevents pyrazole ring hydrogenation .

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile generates:

-

Product : Pyrido[1,2-b]indazol-6-ium chloride

-

Mechanism : Homolytic C–Cl bond cleavage forms a methyl radical, initiating intramolecular C–N coupling .

Stability and Side Reactions

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine is primarily recognized as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown promising results in the development of anti-inflammatory and anti-cancer agents. The compound's structure allows for modifications that enhance biological activity.

Case Study: Anticancer Agents

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, a study demonstrated that certain derivatives could inhibit cancer cell proliferation through specific pathways, highlighting their potential as novel therapeutic agents .

| Application Area | Description | Examples |

|---|---|---|

| Anticancer Agents | Inhibition of cancer cell growth | Pyrazole derivatives |

| Anti-inflammatory | Reduction of inflammation markers | Modified pyridine compounds |

Agricultural Chemicals

Enhancement of Crop Protection:

This compound is utilized in the formulation of agrochemicals aimed at improving crop protection against pests and diseases. Its effectiveness in targeting specific biological pathways makes it a valuable component in agricultural chemistry.

Case Study: Pesticide Development

In a recent study, formulations containing this compound showed enhanced efficacy against common agricultural pests, leading to improved yields without harming beneficial insects .

| Application Area | Description | Examples |

|---|---|---|

| Pesticides | Targeted pest control | Crop protection products |

Material Science

Development of Novel Materials:

The compound is explored for its potential in creating advanced materials, including polymers and coatings that exhibit enhanced durability and environmental resistance.

Case Study: Coating Applications

Research has focused on incorporating this compound into polymer matrices to improve mechanical properties and resistance to degradation when exposed to harsh environmental conditions.

| Application Area | Description | Examples |

|---|---|---|

| Polymers | Enhanced mechanical properties | Durable coatings |

Biochemical Research

Biochemical Probes:

Researchers utilize this compound as a probe in biochemical assays to study enzyme interactions and cellular processes. Its ability to interact with various biological targets aids in understanding complex biological systems.

Case Study: Enzyme Interaction Studies

Studies have employed this compound to investigate its effects on enzyme activity, revealing insights into metabolic pathways and potential therapeutic targets .

| Application Area | Description | Examples |

|---|---|---|

| Enzyme Studies | Investigation of enzyme kinetics | Biochemical assays |

Diagnostics

Formulation of Diagnostic Agents:

The unique chemical properties of this compound make it valuable in developing diagnostic agents, enhancing the accuracy and efficiency of medical tests.

Case Study: Diagnostic Applications

Recent innovations have incorporated this compound into diagnostic kits for detecting specific biomarkers associated with diseases, improving diagnostic accuracy significantly .

| Application Area | Description | Examples |

|---|---|---|

| Diagnostics | Enhanced detection methods | Medical testing kits |

Wirkmechanismus

The mechanism of action of 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent biochemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(1H-pyrazol-1-yl)pyridine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

5-(Bromomethyl)-2-(1H-pyrazol-1-yl)pyridine: Similar structure but with a bromomethyl group, which can be more reactive in certain substitution reactions.

Uniqueness

5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine is unique due to the presence of both the chloromethyl and pyrazolyl groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a versatile intermediate in the synthesis of various functional molecules.

Biologische Aktivität

5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications, drawing from various research studies.

Chemical Structure and Properties

The compound's molecular formula is C₉H₈ClN₃, with a molecular weight of 193.63 g/mol. It features a chloromethyl group attached to a pyridine ring, which is further substituted with a pyrazole moiety. This structural arrangement is significant as it contributes to the compound's reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 2-(1H-pyrazol-1-yl)pyridine with chloromethylating agents such as chloromethyl methyl ether or formaldehyde in the presence of a base. This method allows for controlled substitution at the 5-position of the pyridine ring.

Antimicrobial Properties

Research indicates that compounds containing pyrazole and pyridine structures exhibit a range of biological activities, particularly antimicrobial properties. For instance, derivatives of this compound have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

Several studies have reported that derivatives of pyrazolo[3,4-b]pyridines, closely related to this compound, demonstrate significant anticancer activity. For example, certain derivatives exhibited IC50 values in the micromolar range against human tumor cell lines such as HeLa and HCT116, indicating their potential as anticancer agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound and its derivatives can be attributed to their structural characteristics. The presence of the chloromethyl group and the pyrazole moiety enhances their interaction with biological targets. Research on similar compounds has shown that modifications in substituents can significantly affect their potency and selectivity towards specific receptors or enzymes .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyrazole derivatives against common pathogens such as E. coli and S. aureus. Among them, a derivative of this compound showed promising results with significant inhibition zones in agar diffusion assays .

Case Study 2: Anticancer Potential

In another investigation, a series of pyrazolo[3,4-b]pyridine derivatives were synthesized and tested for their anticancer properties. One compound demonstrated an IC50 value of 0.36 µM against CDK2, highlighting its potential as a therapeutic agent for cancer treatment .

Research Findings Summary Table

| Activity | Compound | IC50 Value | Target |

|---|---|---|---|

| Antimicrobial | This compound derivative | Not specified | E. coli, S. aureus |

| Anticancer | Pyrazolo[3,4-b]pyridine derivative | 0.36 µM | CDK2 |

| Anticancer | Pyrazolo[3,4-b]pyridine derivative | 1.8 µM | CDK9 |

Eigenschaften

IUPAC Name |

5-(chloromethyl)-2-pyrazol-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-6-8-2-3-9(11-7-8)13-5-1-4-12-13/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVDLCABKNWXXQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC=C(C=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586522 | |

| Record name | 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

748796-39-6 | |

| Record name | 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.